({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid
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Overview
Description
({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 4-methylphenyl group attached to an amino carbonyl structure, which is further linked to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid typically involves the Mannich reaction, which is a three-component organic reaction. This reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-{[(2-Methylphenyl)carbamoyl]amino}phenyl)acetic acid
- 2-{4-[(2-TOLUIDINOCARBONYL)AMINO]PHENYL}ACETIC ACID
Uniqueness
({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
34582-49-5 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]acetic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-4-8(5-3-7)12-10(15)11-6-9(13)14/h2-5H,6H2,1H3,(H,13,14)(H2,11,12,15) |
InChI Key |
AJNNFVPJUUDWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(=O)O |
Origin of Product |
United States |
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